molecular formula C6H9F3O2S2 B1654369 3-Methylsulfonyl-4-(trifluoromethyl)thiolane CAS No. 2230800-20-9

3-Methylsulfonyl-4-(trifluoromethyl)thiolane

Cat. No. B1654369
CAS RN: 2230800-20-9
M. Wt: 234.3
InChI Key: CZFMLLMNJHSYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylsulfonyl-4-(trifluoromethyl)thiolane (3-MST) is an organic compound with a unique structure and properties. It is a colorless liquid that is insoluble in water and has a boiling point of 129°C. 3-MST is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in various reactions. It has also been used in the development of new pharmaceuticals, in the synthesis of polymers, and in the production of fine chemicals.

Scientific Research Applications

3-Methylsulfonyl-4-(trifluoromethyl)thiolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, in the synthesis of polymers, in the development of new pharmaceuticals, and in the production of fine chemicals. Additionally, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane has been used in the synthesis of novel compounds, such as 1,3,5-trisubstituted thioethers, and as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is based on its ability to form a sulfonium salt intermediate upon reaction with a nucleophile. This sulfonium salt intermediate is then able to undergo a nucleophilic substitution reaction with a variety of nucleophiles, such as alcohols, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane are largely unknown due to the lack of available research. However, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane has been used in the synthesis of novel compounds, such as 1,3,5-trisubstituted thioethers, which have been shown to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methylsulfonyl-4-(trifluoromethyl)thiolane in lab experiments include its low cost, its ease of handling, and its high reactivity. Additionally, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is a colorless liquid that is insoluble in water and has a boiling point of 129°C, making it ideal for use in a variety of laboratory settings. The main limitation of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is its lack of availability, as it is not commercially available and must be synthesized in the laboratory.

Future Directions

The future directions of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane research include further exploration of its potential applications in the synthesis of novel compounds and the development of new pharmaceuticals. Additionally, further research into the biochemical and physiological effects of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is needed in order to better understand its potential uses in medicine. Finally, further research into the mechanism of action of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane could lead to the development of more efficient and cost-effective ways to synthesize the compound.

properties

IUPAC Name

3-methylsulfonyl-4-(trifluoromethyl)thiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2S2/c1-13(10,11)5-3-12-2-4(5)6(7,8)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFMLLMNJHSYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CSCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180005
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2230800-20-9
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230800-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 2
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 3
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 4
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 5
3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Reactant of Route 6
3-Methylsulfonyl-4-(trifluoromethyl)thiolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.